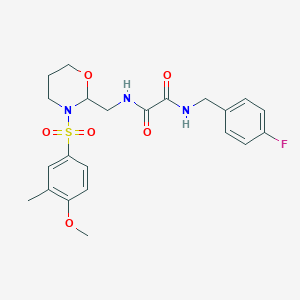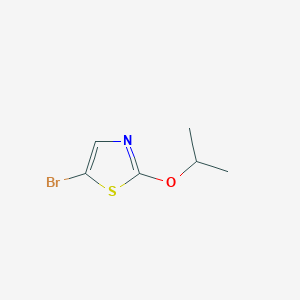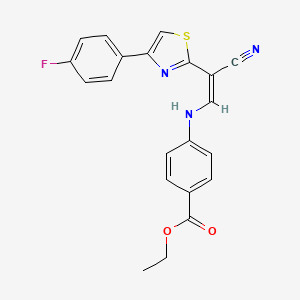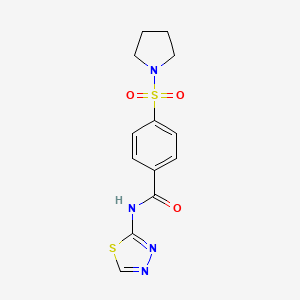
1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, which is a carbonyl group (C=O) attached to a cyclopropane ring . It also contains an indoline group, which is a type of heterocyclic compound, and a carboxamide group, which is a type of functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks . The synthesis of similar compounds often involves complex organic reactions, including cyclization and re-chlorination .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The cyclopropane ring would add strain to the molecule, and the presence of the carbonyl, indoline, and carboxamide groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl, indoline, and carboxamide groups. These groups are often reactive in organic chemistry, participating in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the cyclopropane ring could influence its shape and reactivity, while the carbonyl, indoline, and carboxamide groups could contribute to its polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
- Synthetic Methodologies and Structural Analysis : The synthesis of cyclopropane-containing compounds has been a focal point of research due to their structural significance and potential biological activities. For example, the synthesis and crystal structure of compounds with antiproliferative activity against cancer cell lines demonstrate the importance of cyclopropane moieties in medicinal chemistry (J. Lu et al., 2021). These methodologies highlight the cyclopropane ring's versatility in creating compounds with significant biological activities.
Biological Applications and Evaluations
- Antiproliferative and Inhibitory Activities : Research has identified various cyclopropane-containing compounds exhibiting significant inhibitory activity against cancer cell lines, showcasing their potential as anticancer agents. For instance, specific derivatives have been synthesized and evaluated for their biological activities, demonstrating effectiveness in inhibiting cytosolic carbonic anhydrase and acetylcholinesterase enzymes, which are critical in treating diseases like Alzheimer's and Parkinson's (M. Boztaş et al., 2019).
Chemical Transformations and Mechanistic Studies
- Ring Opening and Cycloaddition Reactions : The study of cyclopropane ring-opening reactions has provided valuable insights into the construction of complex molecular architectures. The diastereoselective Pd(II)-catalyzed sp^3 C-H arylation followed by ring opening of cyclopropanecarboxamides has been explored, leading to the construction of β-acyloxy carboxamide derivatives with high stereocontrol, illustrating the cyclopropane ring's utility in synthesizing stereochemically complex structures (B. Gopalakrishnan et al., 2016).
Advanced Materials and Catalysis
- Catalysis and Material Synthesis : Cyclopropane-containing compounds have also found applications in material science and catalysis. For instance, the preparation and structural characterization of N-(alkyl(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes highlight the potential of cyclopropane derivatives in developing new materials with unique properties (C. Ozer et al., 2009).
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-13(17)12-8-10-4-2-3-5-11(10)16(12)14(18)9-6-7-9/h2-5,9,12H,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUACKSZISNOXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B2449003.png)

![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)

![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)

![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)


![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)



